molecular formula C21H25N3OS B3823498 N-(3-(3-(Dimethylamino)propyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)aniline

N-(3-(3-(Dimethylamino)propyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)aniline

Cat. No.: B3823498
M. Wt: 367.5 g/mol
InChI Key: POVGDMXEDGPTGA-UHFFFAOYSA-N
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Description

This compound belongs to the thiazol-2(3H)-ylideneaniline class, characterized by a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a 3-(dimethylamino)propyl chain at position 2. Its synthesis likely involves multi-step protocols similar to those in , such as thiazole ring formation via cyclization of thioureas or CS₂-mediated reactions under basic conditions .

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]-N,N-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-23(2)14-7-15-24-20(17-10-12-19(25-3)13-11-17)16-26-21(24)22-18-8-5-4-6-9-18/h4-6,8-13,16H,7,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVGDMXEDGPTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(Dimethylamino)propyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group is attached through electrophilic aromatic substitution reactions, using methoxybenzene derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(Dimethylamino)propyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Dimethylamine, methoxybenzene derivatives, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(3-(3-(Dimethylamino)propyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(3-(Dimethylamino)propyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Disrupting Cell Membranes: Affecting the integrity and function of cellular membranes, leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ in substituents on the thiazole ring and the nature of the amine/aryl groups. Key examples include:

Compound Name Substituents (Position 3) Substituents (Position 4) Key Functional Groups Molecular Weight (g/mol) Key Evidence
Target Compound 3-(Dimethylamino)propyl 4-Methoxyphenyl Dimethylamino, methoxy ~369.5* N/A
N-(3-benzyl-5-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline (31) Benzyl 4-Methoxyphenyl Benzyl, methoxy ~372.5*
N-(3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-N-(3-methylphenyl)amine Allyl, 3-methylphenyl 4-Methoxyphenyl Allyl, methylphenyl 336.45 (C20H20N2OS)
(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine 2-Methoxyethyl 3-(Azepanylsulfonyl)phenyl Sulfonyl, methoxy 471.63 (C24H29N3O3S2)

*Estimated based on molecular formulas.

  • Key Observations: The dimethylamino group in the target compound enhances solubility in polar solvents compared to benzyl () or allyl () substituents, which are more hydrophobic.

Pharmacokinetic and Toxicity Considerations

  • Solubility: The dimethylamino group improves aqueous solubility, critical for oral bioavailability.
  • Metabolism : Methyl and methoxy groups () are prone to demethylation via cytochrome P450 enzymes, whereas sulfonyl groups () may resist metabolic degradation .
  • Toxicity : Allyl groups () can form reactive epoxides, posing hepatotoxicity risks absent in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(3-(Dimethylamino)propyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)aniline
Reactant of Route 2
Reactant of Route 2
N-(3-(3-(Dimethylamino)propyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)aniline

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